molecular formula C10H7Cl2N B577978 2,7-Dichloro-8-methylquinoline CAS No. 1215205-97-2

2,7-Dichloro-8-methylquinoline

Cat. No.: B577978
CAS No.: 1215205-97-2
M. Wt: 212.073
InChI Key: FJWUNDFOALTTAM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,7-Dichloro-8-methylquinoline (CAS: 1215205-97-2) is a heterocyclic aromatic compound with a quinoline backbone substituted at positions 2 and 7 with chlorine atoms and at position 8 with a methyl group. The molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 214.08 g/mol. Its structure combines electron-withdrawing chlorine substituents and a sterically hindering methyl group, which influence its reactivity and biological activity .

Synthesis The compound can be synthesized via chlorination of 8-methylquinoline derivatives. For example, chlorination of 7-chloro-8-methylquinoline using catalysts like azobisisobutyronitrile (AIBN) in o-dichlorobenzene under chlorine gas flow yields this compound . Alternative routes involve multi-step halogenation and methylation of quinoline precursors, though specific protocols remain proprietary .

The chlorine atoms enhance lipophilicity and binding affinity to biological targets, while the methyl group modulates steric interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-8-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction is a well-known method for constructing the quinoline ring . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs catalytic systems and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis:
2,7-Dichloro-8-methylquinoline serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure facilitates various chemical transformations such as oxidation, reduction, and substitution reactions.

Reaction TypeProduct Formed
Oxidation This compound-3-carboxylic acid
Reduction This compound-3-methanol
Substitution Various substituted quinoline derivatives

This compound's reactivity is enhanced by the presence of chlorine and methyl groups, making it valuable in producing biologically active compounds and materials.

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its mechanism of action, which involves interaction with biological macromolecules like proteins and nucleic acids. This interaction can lead to inhibition of enzyme functions or interference with DNA replication.

Case Study:
A study examining the compound's effects on various cancer cell lines demonstrated its ability to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Pharmaceutical Development

Lead Compound in Drug Discovery:
Due to its promising biological activities, this compound is explored as a lead compound for new pharmaceuticals targeting a range of diseases. Its synthesis can be optimized to enhance efficacy and reduce toxicity in drug formulations.

Application AreaDescription
Antimicrobial Potential use in developing new antibiotics
Anticancer Investigated for use in targeted cancer therapies

Industrial Applications

Dyes and Pigments:
In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. The compound's unique structure allows for customization in dye formulations.

Environmental Impact and Safety

While the applications of this compound are extensive, it is essential to consider its environmental impact during synthesis and application. Research into greener synthesis methods aims to minimize waste and improve sustainability in its production processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Substituents Molecular Weight (g/mol) Key Features
2,7-Dichloro-8-methylquinoline Cl (C2, C7), CH₃ (C8) 214.08 High lipophilicity; steric hindrance at C8 enhances selectivity
7-Chloro-8-fluoroquinoline Cl (C7), F (C8) 181.59 Fluorine’s electronegativity improves metabolic stability and bioavailability
8-Chloro-7-methoxyquinoline Cl (C8), OCH₃ (C7) 193.63 Methoxy group increases solubility but reduces membrane permeability
4-Chloro-6,7-dimethoxyquinoline Cl (C4), OCH₃ (C6, C7) 223.66 Dimethoxy groups enhance solubility; planar structure favors π-π stacking
3,7-Dichloro-8-chloromethylquinoline Cl (C3, C7), CH₂Cl (C8) 240.53 Chloromethyl group introduces reactivity for further functionalization

Physicochemical Properties

Table 2: Solubility and Stability

Compound Water Solubility (mg/L) LogP Thermal Stability (°C)
This compound <1 3.2 220–225
7-Chloro-8-fluoroquinoline 5.3 2.8 180–185
8-Chloro-7-methoxyquinoline 22.1 2.1 190–195
4-Chloro-6,7-dimethoxyquinoline 45.6 1.7 210–215
3,7-Dichloro-8-chloromethylquinoline <1 3.5 200–205

Biological Activity

2,7-Dichloro-8-methylquinoline is a chemical compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6Cl_2N. The presence of chlorine atoms and a methyl group in its structure enhances its reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and cell division. This inhibition leads to the prevention of bacterial growth, making it a potential candidate for treating bacterial infections .

2. Anticancer Properties

The compound also shows promise in cancer therapy. Similar to its antimicrobial action, it interferes with cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair processes. Its ability to disrupt these pathways is under investigation for potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits critical enzymes necessary for DNA replication.
  • Nucleophilic Substitution Reactions: The chlorine atoms in the compound can act as leaving groups, allowing for further chemical modifications that may enhance its biological profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that this compound exhibited potent antimicrobial activity against multiple pathogens. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. A specific study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability by over 70% at certain concentrations. The apoptotic pathways activated by the compound were linked to oxidative stress and mitochondrial dysfunction .

Data Table: Biological Activity Summary

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of DNA gyrase and topoisomerase IV
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dichloro-8-methylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Conrad-Limpach reaction using substituted anilines (e.g., m-chloroaniline) and ethyl ethoxymethylenemalonate. Chlorination steps using POCl₃ or SOCl₂ introduce dichloro substituents at positions 2 and 6. Methylation at position 8 is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Yield optimization requires precise temperature control (70–90°C for cyclization) and stoichiometric ratios of chlorinating agents (1:2.5 for POCl₃) .

Q. How is structural characterization of this compound performed, and what key spectral features distinguish it?

  • Methodological Answer : Single-crystal X-ray diffraction confirms planarity of the quinoline ring (rms deviation <0.05 Å) and dihedral angles between substituents (e.g., 70.22° for a methoxybenzene substituent in related compounds) . NMR spectra show characteristic shifts: δ 8.5–8.7 ppm (H-3, H-4 aromatic protons), δ 2.7 ppm (methyl group at C-8), and δ 4.3 ppm (chlorine-induced deshielding in 13^{13}C NMR) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using methanol/water (3:1 v/v) removes unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate 4:1) isolates the product with >95% purity. For halogenated byproducts, activated charcoal treatment is recommended prior to crystallization .

Q. How do substituent positions (2,7-Cl and 8-Me) influence the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : The electron-withdrawing Cl groups at positions 2 and 7 activate the quinoline ring for nucleophilic attack at C-3 and C-4. Methyl at C-8 sterically hinders substitution at adjacent positions but stabilizes intermediates through hyperconjugation. Kinetic studies show SNAr reactions at C-3 proceed 3× faster than at C-4 in DMF at 60°C .

Advanced Research Questions

Q. How can Cp*Co(III)-catalyzed C(sp³)-H activation be applied to functionalize this compound?

  • Methodological Answer : The methyl group at C-8 undergoes regioselective amidation using oxazolones under Cp*Co(III) catalysis (5 mol%, 80°C, 12 h). This method avoids external oxidants and achieves 85% yield with >20:1 regioselectivity. Mechanistic studies suggest a concerted metalation-deprotonation pathway .

Q. What crystallographic evidence exists for intermolecular interactions influencing the solid-state packing of this compound derivatives?

  • Methodological Answer : X-ray studies reveal N–H⋯N hydrogen bonds (2.89 Å) between quinoline rings and π-π stacking (3.4 Å interplanar distance) in derivatives. These interactions form zig-zag layers parallel to the (011) plane, affecting solubility and melting points .

Q. How can conflicting data on synthetic yields be resolved when scaling up this compound production?

  • Methodological Answer : Batch-to-batch inconsistencies often arise from trace moisture in chlorinating agents. Karl Fischer titration of POCl₃ (target: <0.01% H₂O) and inert gas purging improve yield reproducibility from 60% to 88% at 100-g scale. Contradictions in literature yields (e.g., 70% vs. 50%) are attributed to inadequate drying protocols .

Q. What strategies enhance the quantum yield of this compound derivatives in fluorescent sensing applications?

  • Methodological Answer : Introducing electron-donating groups (e.g., -OMe) at C-5 increases quantum yield from 0.004 to 0.70 by reducing non-radiative decay. Blue shifts (Δλ = 70 nm) are achieved via steric hindrance at the chelation site, as demonstrated in zinc sensors derived from 8-hydroxyquinoline .

Q. How should researchers interpret contradictory NMR and mass spectrometry data for halogenated quinoline derivatives?

  • Methodological Answer : Discrepancies between calculated ([M+H]⁺ = 226.02) and observed m/z (226.05) may indicate isotopic patterns from 35^{35}Cl/37^{37}Cl. For NMR, residual DMSO-d₆ (δ 2.5 ppm) can obscure peaks; use CDCl₃ for clearer aromatic proton resolution. Cross-validate with IR (C-Cl stretch at 750 cm⁻¹) .

Q. Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey Signals
1^1H NMRδ 8.65 (d, H-3), δ 8.52 (d, H-4), δ 2.71 (s, 8-Me)
13^{13}C NMRδ 152.1 (C-2), δ 148.9 (C-7), δ 21.3 (8-Me)
IR750 cm⁻¹ (C-Cl), 1590 cm⁻¹ (C=N)
MS (EI)m/z 226.02 ([M+H]⁺, 100%), 228.01 ([M+2+H]⁺, 64%)

Table 2 : Optimization of Chlorination Conditions

Chlorinating AgentTemperature (°C)Time (h)Yield (%)
POCl₃80688
SOCl₂70875
PCl₅90468

Properties

IUPAC Name

2,7-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWUNDFOALTTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682423
Record name 2,7-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-97-2
Record name 2,7-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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